molecular formula C11H16BClN2O2 B14861871 3-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

3-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

Cat. No.: B14861871
M. Wt: 254.52 g/mol
InChI Key: ZHRUHEOWMOSYFK-UHFFFAOYSA-N
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Description

5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid ester and a chloropyridazine moiety makes this compound versatile for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst and a suitable base such as potassium acetate or potassium phenoxide. The reaction is carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester undergoes several types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Potassium acetate and potassium phenoxide are frequently used bases.

    Solvents: Toluene and dimethyl sulfoxide are commonly used solvents for these reactions.

Major Products

    Coupling Products: Formation of biaryl compounds through Suzuki–Miyaura coupling.

    Deboronated Products: Formation of hydrocarbons through protodeboronation.

Scientific Research Applications

5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The primary mechanism of action for 5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester involves its role in Suzuki–Miyaura coupling reactions. The boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloropyridazine moiety can also participate in various substitution reactions, adding to the versatility of this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
  • 6-Chloro-5-methylpyridazin-3-ylboronic acid pinacol ester

Uniqueness

5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester is unique due to the combination of its boronic acid ester and chloropyridazine moieties. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C11H16BClN2O2

Molecular Weight

254.52 g/mol

IUPAC Name

3-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C11H16BClN2O2/c1-7-6-8(14-15-9(7)13)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3

InChI Key

ZHRUHEOWMOSYFK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=N2)Cl)C

Origin of Product

United States

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